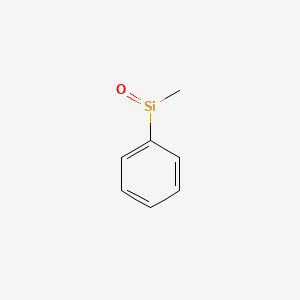![molecular formula C59H71ClFN11O7S B12508912 1-[2-(3-{3-[2-({[7-(8-chloronaphthalen-1-yl)-4-[3-(cyanomethyl)-4-(2-fluoroprop-2-enoyl)piperazin-1-yl]-5H,6H,8H-pyrido[3,4-d]pyrimidin-2-yl]oxy}methyl)pyrrolidin-1-yl]propoxy}propanamido)-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide](/img/structure/B12508912.png)
1-[2-(3-{3-[2-({[7-(8-chloronaphthalen-1-yl)-4-[3-(cyanomethyl)-4-(2-fluoroprop-2-enoyl)piperazin-1-yl]-5H,6H,8H-pyrido[3,4-d]pyrimidin-2-yl]oxy}methyl)pyrrolidin-1-yl]propoxy}propanamido)-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(2S,4R)-1-((S)-2-(3-(3-((S)-2-(((7-(8-Chloronaphthalen-1-yl)-4-((S)-3-(cyanomethyl)-4-(2-fluoroacryloyl)piperazin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-yl)oxy)methyl)pyrrolidin-1-yl)propoxy)propanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide” is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features multiple functional groups, including amides, hydroxyl groups, and aromatic rings, which contribute to its diverse chemical reactivity and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, each requiring specific reagents and conditions. Typical synthetic routes may include:
Formation of the pyrrolidine core: This step might involve the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the naphthalene moiety: This could be achieved through a Friedel-Crafts acylation or alkylation reaction.
Attachment of the piperazine ring: This step might involve nucleophilic substitution reactions.
Functionalization of the side chains: This could involve various organic transformations such as oxidation, reduction, and protection-deprotection steps.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of each synthetic step to maximize yield and purity. This might involve:
High-throughput screening of reaction conditions: .
Use of automated synthesis platforms: .
Implementation of continuous flow chemistry: to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The amide groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
Oxidation products: Ketones, aldehydes.
Reduction products: Amines.
Substitution products: Halogenated or nucleophile-substituted derivatives.
Applications De Recherche Scientifique
This compound could have several scientific research applications, including:
Medicinal Chemistry: Potential use as a drug candidate due to its complex structure and multiple functional groups.
Pharmacology: Study of its biological activity and potential therapeutic effects.
Materials Science: Use in the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific biological targets. Potential mechanisms might include:
Binding to specific receptors or enzymes: .
Inhibition or activation of particular signaling pathways: .
Interaction with cellular membranes or other macromolecules: .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,4R)-1-((S)-2-(3-(3-((S)-2-(((7-(8-Chloronaphthalen-1-yl)-4-((S)-3-(cyanomethyl)-4-(2-fluoroacryloyl)piperazin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-yl)oxy)methyl)pyrrolidin-1-yl)propoxy)propanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide analogs: .
Other complex organic molecules with similar functional groups: .
Uniqueness
Structural complexity: The presence of multiple functional groups and rings.
Potential biological activity: Unique interactions with biological targets due to its specific structure.
Propriétés
Formule moléculaire |
C59H71ClFN11O7S |
|---|---|
Poids moléculaire |
1132.8 g/mol |
Nom IUPAC |
1-[2-[3-[3-[2-[[7-(8-chloronaphthalen-1-yl)-4-[3-(cyanomethyl)-4-(2-fluoroprop-2-enoyl)piperazin-1-yl]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]oxymethyl]pyrrolidin-1-yl]propoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C59H71ClFN11O7S/c1-37(61)56(76)71-27-26-70(32-42(71)19-22-62)54-45-20-25-69(48-14-7-11-40-10-6-13-46(60)51(40)48)34-47(45)65-58(67-54)79-35-43-12-8-23-68(43)24-9-28-78-29-21-50(74)66-53(59(3,4)5)57(77)72-33-44(73)30-49(72)55(75)63-31-39-15-17-41(18-16-39)52-38(2)64-36-80-52/h6-7,10-11,13-18,36,42-44,49,53,73H,1,8-9,12,19-21,23-35H2,2-5H3,(H,63,75)(H,66,74) |
Clé InChI |
ZCGQZLKPUVGCBQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCCN4CCCC4COC5=NC6=C(CCN(C6)C7=CC=CC8=C7C(=CC=C8)Cl)C(=N5)N9CCN(C(C9)CC#N)C(=O)C(=C)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tert-butyl 14-bromo-12-oxo-2,4,11-triazatetracyclo[11.4.0.02,6.07,11]heptadeca-1(17),3,5,13,15-pentaene-5-carboxylate](/img/structure/B12508840.png)
![tert-Butyl 2-(aminomethyl)-4H-thieno[2,3-c]pyrrole-5(6H)-carboxylate](/img/structure/B12508843.png)
![2-Chloro-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B12508851.png)
![1-(1-Hydroxy-8-methoxy-3-methyl-6-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}naphthalen-2-yl)ethanone](/img/structure/B12508854.png)
![5-{[4-(diphenylmethyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B12508861.png)
![2,3-dihydroxy-3-[(2-methoxyphenyl)carbamoyl]propanoic Acid](/img/structure/B12508864.png)
methanone](/img/structure/B12508879.png)
![4-Methyl-2-[3-(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)pentan-3-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B12508884.png)
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[2-(dimethylamino)ethyl]-1,3-thiazol-2-amine](/img/structure/B12508901.png)
![Fmoc-4-[2-(Dde-amino)ethoxy]-L-phenylalanine](/img/structure/B12508902.png)
![15-[4-[4-(3-Aminophenyl)triazol-1-yl]butyl]-8-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-5-fluoro-9-methoxy-1,5,7,9,11,13-hexamethyl-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone](/img/structure/B12508916.png)

